![molecular formula C10H7Cl5N2O2 B13998079 Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester CAS No. 32979-36-5](/img/structure/B13998079.png)
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and an azo group, which contribute to its distinct reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester typically involves the reaction of 2,4,6-trichloro-3-methylphenylamine with dichloroacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the azo group.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different chlorinated acetic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the azo group and chlorine atoms, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, dichloro-, methyl ester: Shares the dichloroacetic acid moiety but lacks the azo group and additional chlorine atoms.
(2,4,6-trichloro-phenoxy)-acetic acid methyl ester: Contains the trichlorophenyl group but differs in the overall structure and functional groups.
Uniqueness
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester is unique due to its combination of multiple chlorine atoms and an azo group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
32979-36-5 |
|---|---|
Fórmula molecular |
C10H7Cl5N2O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
methyl 2,2-dichloro-2-[(2,4,6-trichloro-3-methylphenyl)diazenyl]acetate |
InChI |
InChI=1S/C10H7Cl5N2O2/c1-4-5(11)3-6(12)8(7(4)13)16-17-10(14,15)9(18)19-2/h3H,1-2H3 |
Clave InChI |
PNUUGVNXZSVYME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Cl)Cl)N=NC(C(=O)OC)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


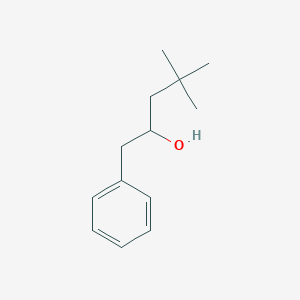


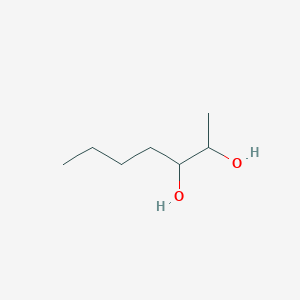
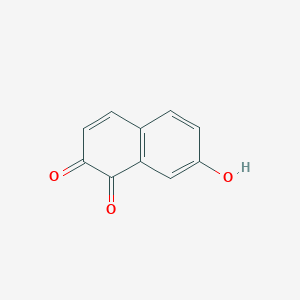
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
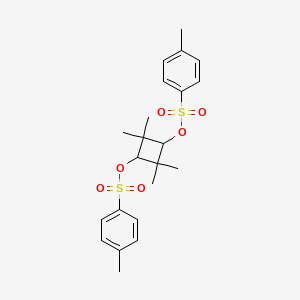
![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)

![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)

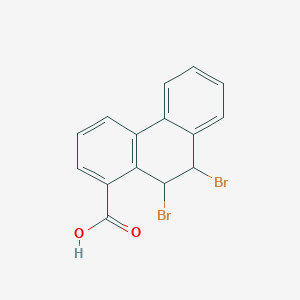
![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)
![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
